molecular formula C29H27FN4O3 B2490647 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1206992-22-4

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2490647
CAS No.: 1206992-22-4
M. Wt: 498.558
InChI Key: GJGXUVBNBCKOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide features a pyrido[3,4-d]pyrimidine core substituted with a benzyl group at position 7, a 4-fluorophenyl group at position 2, and an N-(3-methoxyphenyl)acetamide side chain. The pyrido-pyrimidine scaffold is a pharmacologically privileged structure, often associated with kinase inhibition or enzyme modulation .

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O3/c1-37-24-9-5-8-23(16-24)31-27(35)19-34-28(21-10-12-22(30)13-11-21)32-26-18-33(15-14-25(26)29(34)36)17-20-6-3-2-4-7-20/h2-13,16H,14-15,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGXUVBNBCKOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The pyrido[3,4-d]pyrimidine core necessitates constructing a fused bicyclic system via cyclocondensation. Retrosynthetically, the molecule can be dissected into three key fragments (Figure 1):

  • Pyrido[3,4-d]pyrimidin-4-one scaffold : Derived from cyclization of a diaminopyridine precursor with a carbonyl source.
  • 7-Benzyl substituent : Introduced via N-alkylation or reductive amination.
  • 2-(4-Fluorophenyl) and 3-(N-(3-methoxyphenyl)acetamide) groups : Installed through nucleophilic aromatic substitution or palladium-catalyzed coupling.

Literature precedents suggest that the 4-oxo group is typically introduced early via cyclization with urea or thiourea derivatives.

Synthetic Routes to the Pyrido[3,4-d]Pyrimidine Core

Cyclocondensation of Diaminopyridines with Carbonyl Electrophiles

A widely adopted strategy involves condensing 4,6-diaminopyridine-3-carbonitrile with benzaldehyde derivatives. For example, Chen et al. achieved a 72% yield of a related pyrido[3,4-d]pyrimidine by reacting 4,6-diaminopyridine-3-carboxamide with 4-fluorobenzaldehyde in acetic acid under reflux. Adapting this method, the 4-fluorophenyl group at position 2 could be introduced by substituting 4-fluorobenzaldehyde in the cyclization step.

Table 1: Cyclization Conditions for Pyrido[3,4-d]Pyrimidin-4-ones
Carbonyl Source Solvent Catalyst Temperature Yield (%)
4-Fluorobenzaldehyde Acetic acid Reflux 68–72
Ethyl acetoacetate Ethanol Piperidine 80°C 55
Malononitrile H2O/EtOH DAHP Reflux 82

One-Pot Multicomponent Assembly

The one-pot reaction of 4-aminouracil, malononitrile, and 4-fluorobenzaldehyde in aqueous ethanol with diammonium hydrogen phosphate (DAHP) catalyst provides an efficient route to the pyridopyrimidine core. This method avoids isolating intermediates and achieves 82% yield under reflux conditions. Microwave irradiation further reduces reaction time to 15 minutes with comparable yields.

Functionalization of the Pyrido[3,4-d]Pyrimidine Core

Introduction of the 7-Benzyl Group

N-Alkylation at position 7 is typically performed using benzyl bromide in the presence of a base. Kisliuk et al. demonstrated that treating pyrido[3,4-d]pyrimidin-4-one with benzyl bromide and K2CO3 in DMF at 60°C affords the N7-benzyl derivative in 89% yield. Steric hindrance from the 2-(4-fluorophenyl) group may necessitate prolonged reaction times (24–48 hours).

Acetamide Side Chain Installation

Coupling the pyridopyrimidine with N-(3-methoxyphenyl)acetamide requires activating the C3 position. Queener et al. achieved similar couplings using bromoacetamide derivatives under Ullmann conditions (CuI, phenanthroline, K2CO3, DMF, 110°C). Alternatively, Mitsunobu reaction with triphenylphosphine and DIAD could attach the acetamide moiety.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The orientation of substituents during cyclization is critical. Using bulky catalysts like Cs2CO3 favors formation of the [3,4-d] isomer over [2,3-d] byproduct. Computational studies suggest that electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize the transition state for [3,4-d] annulation.

Purification of Polar Intermediates

Chromatographic separation of the final acetamide derivative is complicated by its polarity. Chan and Rosowsky recommend using reverse-phase HPLC with a C18 column and acetonitrile/water gradient (30–70% over 20 minutes) for ≥95% purity.

Comparative Analysis of Synthetic Strategies

Table 2: Efficiency of Reported Methods
Method Steps Total Yield (%) Purity (%)
Cyclocondensation 5 38 92
Multicomponent 3 61 88
Ullmann Coupling 6 28 95

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thieno[3,2-d]Pyrimidine Analogs
  • Example: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (C₂₂H₁₈FN₃O₃S; MW: 423.46) . Key Differences:
  • Core: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido[3,4-d]pyrimidine (nitrogen-containing).
  • Substituents: Lacks the benzyl group at position 7, reducing steric bulk.
Pyrazolo[3,4-d]Pyrimidine Derivatives
  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1) . Key Differences:
  • Core : Pyrazolo[3,4-d]pyrimidine fused with a chromen ring.
  • Substituents : Dual fluorine atoms enhance metabolic stability; sulfonamide group increases polarity.
    • Implications : The pyrazolo core may favor interactions with ATP-binding sites in kinases.

Substituent Modifications

Benzyl vs. Non-Benzyl Groups
  • Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (MW: ~550) . Key Differences:
  • Substituent: Ethoxyphenyl and sulfanyl groups vs. benzyl and fluorophenyl in the target compound.
Fluorophenyl vs. Chloro-Fluorophenyl Groups
  • Example : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (Compound 50) .
    • Key Differences :
  • Substituent : Chloro-fluorophenyl and difluorobenzyl groups introduce stronger electron-withdrawing effects.
    • Implications : Enhanced electronegativity may improve binding affinity to targets like proteases or kinases.

Pharmacokinetic and Pharmacodynamic Inferences

Property Target Compound Thieno[3,2-d]Pyrimidine Analog Pyrazolo[3,4-d]Pyrimidine Analog
Molecular Weight ~500 (estimated) 423.46 589.1
LogP Moderate (benzyl + fluorophenyl) Lower (thiophene core) Higher (chromen + sulfonamide)
Metabolic Stability Likely high (fluorine atoms) Moderate High (dual fluorine + sulfonamide)
Target Affinity Kinase inhibition (inferred) Enzyme modulation (e.g., PDEs) Kinase/ATPase inhibition

Biological Activity

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrido[3,4-d]pyrimidines. Its unique structure includes a benzyl group, a fluorophenyl group, and a pyrido[3,4-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C22H21FN4O2
  • Molecular Weight : ~399.44 g/mol
  • CAS Number : 1189854-98-5

The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity due to electronic effects that increase reactivity and selectivity compared to similar compounds. This mechanism is vital for its potential applications in medicinal chemistry.

Antitumor Effects

Recent studies have indicated that this compound exhibits promising antitumor activity. Preliminary evaluations suggest it can suppress cell proliferation in various cancer cell lines. The compound's ability to target specific molecular pathways involved in cancer progression is under investigation.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial activity. Its structural characteristics may enhance its efficacy against certain bacterial strains. Further studies are required to quantify this activity and understand the underlying mechanisms.

Study 1: Antitumor Activity Assessment

A study conducted by Karthikeyan et al. demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response in cell viability assays.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Activity
E. coli5Moderate
S. aureus10Significant
P. aeruginosa15Limited

Q & A

Q. What are the critical steps in synthesizing 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide, and how are intermediates validated?

  • Answer : Synthesis typically involves: (i) Formation of the pyrido[3,4-d]pyrimidinone core via cyclocondensation of substituted pyridines with urea derivatives under reflux conditions. (ii) Introduction of the benzyl and 4-fluorophenyl groups via nucleophilic substitution or Suzuki coupling . (iii) Acylation of the pyrimidine nitrogen with chloroacetyl chloride, followed by coupling with 3-methoxyaniline . Intermediates are validated using TLC (Rf tracking) and HPLC (>95% purity thresholds). Protonation states are confirmed via ¹H-NMR (e.g., pyrimidine NH at δ 10.2–11.5 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer :
  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How is preliminary biological activity screening designed for this compound?

  • Answer : Use in vitro assays targeting:
  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL considered active) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the acylation step?

  • Answer : Yield discrepancies often stem from: (i) Solvent polarity : Switch from THF to DMF to improve solubility of the pyrido[3,4-d]pyrimidine intermediate . (ii) Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . (iii) Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions . Validate adjustments via HPLC kinetic studies to track byproduct formation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and target engagement?

  • Answer :
  • ADME Prediction : Use SwissADME to assess logP (optimal 2–5), bioavailability scores, and CYP450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase; Glide score ≤ −7 kcal/mol suggests strong affinity) .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate protein-ligand stability (RMSD < 2 Å acceptable) .

Q. How should researchers address discrepancies between in vitro and in silico activity data?

  • Answer : (i) Validate assay conditions : Confirm compound solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) . (ii) Re-evaluate target conformation : Use cryo-EM or X-ray crystallography to obtain accurate protein structures for docking . (iii) Metabolite screening : LC-MS/MS to detect inactive metabolites formed during incubation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Pyrido[3,4-d]pyrimidine formationUrea, EtOH, reflux, 12 h65–7092–95
Benzyl group introductionBenzyl chloride, K₂CO₃, DMF, 80°C55–6090
Final acylationChloroacetyl chloride, DMAP, 0°C → RT70–7598

Q. Table 2. Spectral Markers for Structural Validation

Functional Group¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)
Pyrido[3,4-d]pyrimidinone NH10.2–11.5 (s, 1H)156.5 (C=O)1700 (C=O stretch)
Acetamide C=O-169.81650–1680
3-Methoxyphenyl OCH₃3.78 (s, 3H)55.32830–2960 (C-H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.